2-(Ethylsulfanyl)-5-methylaniline
Overview
Description
It belongs to the amine class of organic compounds and is commonly used in medical, environmental, and industrial research. This compound is characterized by the presence of an ethylsulfanyl group and a methyl group attached to a phenylamine structure.
Preparation Methods
The synthesis of 2-(Ethylsulfanyl)-5-methylaniline can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-5-methylphenylamine with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, resulting in the formation of this compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(Ethylsulfanyl)-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the amine group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield 2-ethylsulfinyl-5-methylphenylamine .
Scientific Research Applications
2-(Ethylsulfanyl)-5-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-5-methylaniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in metabolic processes, resulting in altered cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Ethylsulfanyl)-5-methylaniline can be compared with other similar compounds, such as:
2-Methylthio-5-methylaniline: Similar structure but with a methylthio group instead of an ethylsulfanyl group.
2-Ethylsulfanyl-4-methylphenylamine: Similar structure but with the methyl group at the 4-position instead of the 5-position.
2-Ethylsulfanyl-5-chlorophenylamine: Similar structure but with a chlorine atom instead of a methyl group at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-ethylsulfanyl-5-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBXLLWKOKBCGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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